molecular formula C13H19NO6S2 B028554 (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine CAS No. 104351-40-8

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine

Cat. No. B028554
M. Wt: 349.4 g/mol
InChI Key: XABHJMSICWHIOS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .


Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For example, unnatural nucleoside analogs, which can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Safety And Hazards

The safety and hazards associated with pyrrolidine derivatives can vary depending on their structure. Some pyrrolizidine alkaloids, which contain a pyrrolizidine motif, are known to be toxic .

Future Directions

The field of pyrrolidine research is continually evolving, with new synthetic strategies and applications being developed. For instance, the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes has been proposed .

properties

IUPAC Name

[(3S,4S)-1-benzyl-4-methylsulfonyloxypyrrolidin-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S2/c1-21(15,16)19-12-9-14(8-11-6-4-3-5-7-11)10-13(12)20-22(2,17)18/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABHJMSICWHIOS-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN(CC1OS(=O)(=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@H]1CN(C[C@@H]1OS(=O)(=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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